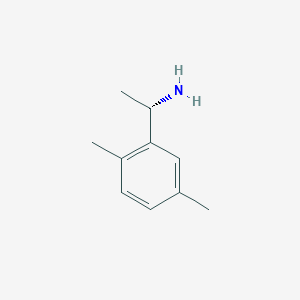

(1S)-1-(2,5-dimethylphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGHUDXDTMIEAM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427564 | |

| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-33-1 | |

| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1s 1 2,5 Dimethylphenyl Ethanamine

Chemo-Catalytic Routes to Enantiopure (1S)-1-(2,5-Dimethylphenyl)ethanamine

The synthesis of enantiomerically pure this compound is predominantly achieved through asymmetric catalytic methods. These routes offer high efficiency and stereoselectivity, starting from the readily available prochiral ketone, 2',5'-dimethylacetophenone (B146730). sigmaaldrich.comchemicalbook.comnist.gov The main strategies involve the asymmetric reduction of a carbon-nitrogen or carbon-oxygen double bond.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for preparing chiral amines. wiley-vch.de This approach involves the use of a chiral catalyst to stereoselectively add molecular hydrogen across a prochiral C=O or C=N bond. The field is distinguished by both homogeneous and heterogeneous catalytic systems.

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are highly effective for the asymmetric synthesis of chiral amines. These systems typically consist of a transition metal (Ruthenium, Rhodium, or Iridium) complexed with a chiral organic ligand. The choice of metal and ligand is critical for achieving high catalytic activity and enantioselectivity. wiley-vch.de

Ruthenium-based catalysts , particularly those containing chiral diphosphine and diamine ligands, are highly effective for the hydrogenation of ketones. nih.gov For instance, Ru(II) complexes with ligands like BINAP in combination with a chiral diamine such as DPEN have shown high efficiency in reducing aryl ketones. nih.gov A proposed concerted six-membered transition state is believed to be the source of the high reactivity. nih.gov

Rhodium-based catalysts , often paired with chiral bisphosphine ligands, are particularly noted for the asymmetric hydrogenation of imines and their derivatives. wiley-vch.denih.gov Rhodium complexes with bisphosphine-thiourea ligands have been successfully used for the asymmetric hydrogenation of unprotected N-H imines, achieving high yields and enantioselectivities (up to 95% ee). nih.gov In these systems, anion-binding interactions between the thiourea (B124793) moiety and the counterion play a significant role in the catalytic cycle. nih.gov

Iridium-based catalysts have emerged as powerful tools, especially for the hydrogenation of challenging substrates. Iridium complexes paired with chiral phosphoramidite (B1245037) or Josiphos-type ligands are effective for the direct asymmetric reductive amination of aromatic ketones. rsc.orgnih.gov

The table below summarizes representative results for the homogeneous asymmetric hydrogenation of aromatic ketones and imines, analogous to the precursors for this compound.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Product ee (%) | Reference |

| [Ir(COD)Cl]₂ | Josiphos-type binaphane | Aromatic Ketone | up to 99% | rsc.org |

| Rh(COD)₂BF₄ | Bisphosphine-thiourea | N-H Iminium Salt | up to 95% | nih.gov |

| RuCl₂[(S)-tolbinap] | (R)-dmapen | Aryl Vinyl Ketone | >98% | nih.gov |

| Cp*IrCl₂ | MsDPEN | Aromatic Ketone | up to 99% | nih.gov |

This table presents data for analogous substrate classes as specific data for 2',5'-dimethylacetophenone was not available in the search results.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. However, achieving high enantioselectivity with heterogeneous catalysts is often more challenging than with their homogeneous counterparts. Common approaches involve immobilizing a chiral catalyst onto a solid support or using intrinsically chiral solid surfaces. For the enantioselective reduction of ketones, systems like Raney nickel modified with chiral compounds such as tartaric acid have been explored, though reports specifically for producing this compound are scarce. Another approach involves using palladium on a solid support (Pd/C) with a chiral modifier for the hydrogenation of imines. youtube.com While these methods are well-established for general reductions, their application in the highly enantioselective synthesis of the target amine is less documented compared to homogeneous methods.

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is a widely used alternative to methods employing high-pressure molecular hydrogen. In ATH, a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture, transfers hydrogen to the substrate mediated by a chiral transition metal catalyst. acs.org

Ruthenium(II) catalysts are prominent in this field. The complex formed from [RuCl₂(p-cymene)]₂ and a chiral N-tosylated diamine ligand, like (S,S)-TsDPEN, is a benchmark catalyst for the ATH of aromatic ketones. This system efficiently reduces a wide range of ketones to chiral alcohols with excellent enantioselectivities. Tethered Ru(II)/η⁶-arene/diamine catalysts have shown high efficiency in the ATH of electron-rich ketones, which are traditionally challenging substrates. acs.org

Rhodium(I) complexes with chiral PNNP-type ligands have also been developed as effective catalyst precursors for the ATH of aromatic ketones, yielding optically active alcohols with up to 97% enantiomeric excess. nih.gov

The reaction can be adapted to produce chiral amines by the transfer hydrogenation of a pre-formed imine or through a tandem reductive amination/ATH process. rsc.org

| Metal/Ligand System | Hydrogen Donor | Substrate Type | Product ee (%) | Reference |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ or i-PrOH | Aromatic Ketone | >95% | |

| Tethered Ru(II)/TsDPEN | HCOOH/NEt₃ or aq. HCOONa | Electron-Rich Ketone | up to 99% | acs.org |

| Rh(I)/PNNP Ligand | i-PrOH | Aromatic Ketone | up to 97% | nih.gov |

| Cp*Rh/TsDPEN | HCOOH/NEt₃ | Quinoxaline-2-carbaldehyde | >99% | rsc.org |

This table presents data for analogous substrate classes as specific data for 2',5'-dimethylacetophenone was not available in the search results.

Reductive Amination from Prochiral Ketone Precursors (e.g., 2',5'-Dimethylacetophenone)

Direct asymmetric reductive amination (DARA) is a highly efficient, one-pot process that converts a ketone directly into a chiral amine. nih.gov This reaction involves the condensation of the ketone (e.g., 2',5'-dimethylacetophenone) with an amine source (such as ammonia (B1221849) or an alkylamine) to form an imine or enamine intermediate in situ, which is then asymmetrically reduced by the same chiral catalyst. nih.govyoutube.comyoutube.com

Iridium-based catalysts have demonstrated exceptional performance in this transformation. nih.govresearchgate.netnih.gov Catalytic systems generated from an iridium precursor and a sterically tunable chiral phosphoramidite ligand can effectively catalyze the DARA of various ketones with primary alkyl amines. nih.govresearchgate.netnih.gov This method has been successfully applied to the synthesis of numerous chiral amines, including pharmaceutical ingredients, with high yields and excellent enantioselectivity. nih.govnih.gov The reaction mechanism is believed to involve an outer-sphere hydride addition to the iminium ion intermediate. researchgate.net

| Catalyst System | Amine Source | Substrate Type | Product ee (%) | Reference |

| Ir/Josiphos-type Binaphane | Primary Amines | Aromatic Ketone | up to 99% | rsc.org |

| Ir/Chiral Phosphoramidite | Primary Alkyl Amines | Aromatic Ketone | Excellent | nih.govresearchgate.net |

| Ir/XuPhos | Secondary Amines | Aromatic Ketone | High | rsc.org |

This table presents data for analogous substrate classes as specific data for 2',5'-dimethylacetophenone was not available in the search results.

Stereoselective Alkylation and Substitution Reactions

Alternative synthetic strategies involve the formation of the chiral center through stereoselective carbon-carbon or carbon-nitrogen bond formation.

Stereoselective Alkylation: One such method is the enantioselective hydroalkylation of enamide derivatives. chemrxiv.orgbohrium.com In this approach, a nickel-catalyzed reaction couples an enamide with an alkyl halide to generate enantiomerically enriched α-alkyl chiral amines. chemrxiv.org This method avoids the use of sensitive organometallic reagents and operates under mild conditions. chemrxiv.org Another strategy involves the diastereoselective alkylation of chiral imines. rsc.orgnih.gov For example, a pre-formed imine derived from a chiral aldehyde or amine can be alkylated with an organometallic reagent, where the existing stereocenter directs the stereochemistry of the newly formed C-C bond. nih.gov

Stereoselective Substitution: While less common for primary amines, stereoselective substitution reactions on a suitable chiral precursor can also be envisioned. This could involve the displacement of a leaving group by an amine-equivalent nucleophile with inversion of configuration (an Sₙ2-type reaction) on a chiral electrophile.

These methods, while powerful, are often more synthetically elaborate for accessing a primary amine like this compound compared to the more direct reductive strategies starting from 2',5'-dimethylacetophenone.

Biocatalytic Synthesis of this compound and Analogues

Enzyme-Mediated Enantioselective Reductions

Enzyme-mediated enantioselective reductions provide a direct route to chiral amines from their corresponding prochiral ketones. This can be achieved through various enzyme classes, including ketoreductases (KREDs) and amine dehydrogenases (AmDHs). These enzymes facilitate the asymmetric reduction of a ketone or the reductive amination of a ketone, respectively, to yield the desired chiral amine.

Amine dehydrogenases, for instance, have been shown to be effective in the synthesis of short-chain chiral amines. frontiersin.org While not specifically detailed for this compound in the provided search results, the principle involves the direct conversion of 2',5'-dimethylacetophenone in the presence of an amine donor and a reducing agent (typically NADH or NADPH), catalyzed by an (S)-selective AmDH. The development of these enzymes, including through protein engineering, is expanding the scope of their application for the synthesis of a wide array of chiral amines. researchgate.net The combination of biocatalytic reductive amination with other chemical transformations, such as Buchwald-Hartwig N-arylation, has also been demonstrated as a viable one-pot strategy for producing complex chiral N-arylamines. manchester.ac.uk

Transaminase-Catalyzed Routes

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines. qub.ac.ukmdpi.com These pyridoxal-5-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a prochiral ketone acceptor. qub.ac.ukmdpi.com This method can theoretically achieve a 100% yield of the enantiomerically pure product. mdpi.com

The synthesis of (S)-amines using ω-TAs is a well-established strategy. mdpi.com For the production of this compound, an (S)-selective transaminase would be employed to catalyze the reaction between 2',5'-dimethylacetophenone and a suitable amine donor. The reaction equilibrium can be driven towards the product side by using a large excess of the amine donor or by removing the ketone co-product. nih.gov The choice of a "smart" amine donor, like lysine, can also shift the equilibrium favorably as the ketone byproduct cyclizes, thus avoiding the need for large excesses of the donor. nih.gov The development of robust transaminases through protein engineering has enabled their use in industrial-scale synthesis, even for bulky substrates. qub.ac.ukmdpi.com

Table 1: Comparison of Biocatalytic Methods for Chiral Amine Synthesis

| Feature | Enzyme-Mediated Enantioselective Reductions (e.g., AmDH) | Transaminase-Catalyzed Routes (ω-TA) |

|---|---|---|

| Substrate | Prochiral Ketone | Prochiral Ketone |

| Co-substrate/Donor | Ammonia/Amine + Reducing Agent (NAD(P)H) | Amine Donor (e.g., Isopropylamine, Alanine) |

| Co-factor | NAD(P)H | Pyridoxal-5-Phosphate (PLP) |

| By-product | Water | Ketone |

| Key Advantage | Direct reductive amination in a single step. | High enantioselectivity and potential for 100% theoretical yield. |

| Challenge | Requires efficient cofactor regeneration. | Reaction equilibrium may need to be managed. |

Classical Resolution of Racemic (±)-1-(2,5-Dimethylphenyl)ethanamine

Classical resolution via diastereomeric salt formation is a well-established and scalable technique for separating enantiomers. pharmtech.comlibretexts.org This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids

For the resolution of a racemic base like (±)-1-(2,5-dimethylphenyl)ethanamine, a chiral acid is used as the resolving agent. libretexts.orglibretexts.org The reaction produces two diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer. libretexts.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

The choice of the chiral resolving agent is critical for a successful resolution. ulisboa.pt Several factors are considered when selecting an appropriate agent:

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications. pharmtech.comnih.gov Naturally occurring chiral acids like (+)-tartaric acid and (-)-mandelic acid are common choices for resolving racemic bases. libretexts.orglibretexts.org

Salt-forming Ability: The agent must efficiently form crystalline salts with the racemate. onyxipca.com

Solubility Difference: There must be a significant difference in the solubility of the two resulting diastereomeric salts in a suitable solvent to allow for efficient separation by crystallization. ulisboa.pt

Ease of Recovery: The resolving agent should be easily recoverable for reuse, which is an important economic consideration. pharmtech.com

Chemical Stability: Both the resolving agent and the diastereomeric salts should be stable under the resolution conditions. onyxipca.com

Table 2: Common Chiral Acids for Resolution of Racemic Bases

| Chiral Resolving Agent | Source/Type | Key Characteristics |

|---|---|---|

| (+)-Tartaric Acid | Natural, Dicarboxylic Acid | Readily available, widely used for resolving amines. ulisboa.ptlibretexts.org |

| (-)-Mandelic Acid | Synthetic, α-Hydroxy Acid | Effective for a range of amines, available in both enantiomeric forms. libretexts.orglibretexts.org |

| (+)-Camphor-10-sulfonic acid | Natural derivative, Sulfonic Acid | Strong acid, useful for forming salts with weakly basic amines. libretexts.orglibretexts.org |

| Dibenzoyl-L-tartaric acid | Synthetic derivative of Tartaric Acid | Often provides good crystallinity and solubility differences. nih.govrsc.org |

This process is the core of the resolution, where one of the diastereomeric salts preferentially precipitates from the solution. The success of this step depends heavily on the choice of solvent and the crystallization conditions (temperature, concentration, and stirring). onyxipca.comoup.com The goal is to find conditions where one diastereomer is significantly less soluble than the other, leading to its crystallization in high diastereomeric purity. ulisboa.pt

The process often involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, often with heating, and then allowing the solution to cool slowly. The less soluble diastereomeric salt will crystallize out, while the more soluble one remains in the mother liquor. nih.gov This can be a thermodynamically or kinetically controlled process. ulisboa.pt In some cases, a dynamic crystallization process can be employed, where the undesired enantiomer in the solution is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. oup.comnih.gov The efficiency of the resolution is assessed by the yield and the enantiomeric excess (ee%) of the isolated amine. onyxipca.com Multiple recrystallizations may be necessary to achieve the desired level of enantiomeric purity. ulisboa.pt

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. This process allows for the isolation of the unreacted enantiomer in high enantiomeric purity.

Enzymes, particularly lipases, are highly effective and widely used biocatalysts for the kinetic resolution of racemic amines. Their high enantioselectivity, operational simplicity under mild conditions, and environmental compatibility make them attractive catalysts. organic-chemistry.orgnih.gov Lipase (B570770) B from Candida antarctica (CaLB) is a prominent and robust enzyme frequently employed for the acylation of amines. nih.govrsc.org

In a typical enzyme-mediated kinetic resolution of a racemic amine, an acyl donor is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. For instance, in the resolution of racemic 1-phenylethanamine, a compound structurally similar to 1-(2,5-dimethylphenyl)ethanamine (B1276237), CaLB demonstrates high enantioselectivity. rsc.org The choice of acylating agent and solvent can significantly influence the reaction's efficiency and selectivity. While specific data for the enzymatic resolution of 1-(2,5-dimethylphenyl)ethanamine is not extensively detailed in publicly available literature, the principles derived from similar substrates are directly applicable.

The general reaction scheme for the CaLB-catalyzed kinetic resolution of a racemic amine is as follows:

(R,S)-Amine + Acyl Donor --(CaLB)--> (R)-Amide + (S)-Amine (unreacted)

The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. High enantiomeric excess for the unreacted (S)-enantiomer is achieved as the (R)-enantiomer is selectively converted to the amide.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Primary Amines (Note: This table presents generalized data for primary amines due to the lack of specific literature data for this compound. Conditions are illustrative.)

| Racemic Amine | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Substrate ee (%) |

| 1-Phenylethanamine | Novozym 435 (immobilized CaLB) | Ethyl acetate | Toluene | 70 | ~50 | >99 (R-amide) | >99 (S-amine) |

| 1-(4-Bromophenyl)ethylamine | Candida antarctica Lipase B | Isopropyl acetate | Diisopropyl ether | 45 | ~50 | >98 (R-amide) | >98 (S-amine) |

Chemical kinetic resolution utilizes chiral chemical reagents or catalysts to achieve the separation of enantiomers. This approach often involves the use of chiral acylating agents, which react at different rates with the two enantiomers of the racemic amine. While a versatile strategy, finding a suitable chiral reagent that provides high selectivity for a specific substrate can be challenging.

For primary amines, various chiral catalysts and reagents have been developed for acylation reactions. These include chiral phosphines, derivatives of 4-(dimethylamino)pyridine (DMAP), and chiral Brønsted acids. nih.gov The resolution proceeds via the formation of diastereomeric transition states, where the energy difference between them dictates the enantioselectivity of the reaction.

Due to a lack of specific published research on the chemical kinetic resolution of racemic 1-(2,5-dimethylphenyl)ethanamine, detailed experimental findings and data tables for this particular compound cannot be provided at this time.

Dynamic Kinetic Resolution Processes

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, allowing for yields up to 100%. wikipedia.org

For the DKR of primary amines, a chemoenzymatic approach is often employed. This involves the use of a lipase, such as CaLB, for the enantioselective acylation, coupled with a metal catalyst for the racemization of the unreacted amine. organic-chemistry.orgscilit.com Ruthenium and palladium-based catalysts have proven to be highly effective for the racemization of primary amines under conditions compatible with enzymatic activity. nih.govscilit.com

A typical DKR process for a racemic amine can be depicted as:

(R,S)-Amine <=>(Racemization Catalyst)=> (S)-Amine + (R)-Amine

The racemization catalyst, often a palladium or ruthenium complex, facilitates the interconversion of the amine enantiomers, typically through a dehydrogenation-hydrogenation mechanism involving a transient imine intermediate. The lipase then selectively acylates the (R)-enantiomer.

Table 2: Illustrative Data for Dynamic Kinetic Resolution of Primary Amines (Note: This table presents generalized data for primary amines due to the lack of specific literature data for this compound. Conditions are illustrative.)

| Racemic Amine | Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp (°C) | Yield (%) | Product ee (%) |

| 1-Phenylethanamine | Pd/AlO(OH) nanocatalyst | Novozym 435 | Ethyl methoxyacetate | Toluene | 70 | 95 | >99 (R-amide) |

| 1-Phenylethanamine | Ru-complex | Candida antarctica Lipase B | Isopropyl acetate | Toluene | 70 | 92 | >99 (R-amide) |

While the application of these powerful resolution techniques to the synthesis of this compound is conceptually straightforward based on studies of analogous compounds, specific and detailed research findings for this particular substrate are not prominently available in the reviewed scientific literature. The methodologies described herein provide a solid foundation for the development of efficient synthetic routes to this valuable chiral amine.

Stereochemical Aspects and Enantiomeric Purity Assessment

Determination of Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage. wikipedia.orgyoutube.com For instance, a sample containing 70% of the (S)-enantiomer and 30% of the (R)-enantiomer has an enantiomeric excess of 40%. wikipedia.orgchemistrysteps.com The determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. wikipedia.org Several sophisticated analytical methods are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers. yakhak.orgregistech.com This method allows for the direct determination of the enantiomeric composition of chiral compounds like (1S)-1-(2,5-dimethylphenyl)ethanamine. yakhak.orgmdpi.com

The success of chiral HPLC separations heavily relies on the selection and development of the appropriate chiral stationary phase (CSP). yakhak.org CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. registech.com Common types of CSPs include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, crown ethers, and Pirkle-type phases (donor-acceptor). yakhak.orgmdpi.comacs.orgchromatographyonline.com

For the separation of chiral amines, polysaccharide-based CSPs, such as those with phenylcarbamate derivatives, have shown high enantioselectivity. yakhak.org For instance, Chiralpak IE and Chiralcel OD-H columns have demonstrated excellent performance in resolving chiral amines. yakhak.org Cyclofructan-based CSPs have also been developed and show broad applicability, particularly for primary amines. acs.orgchromatographyonline.com The optimization of these stationary phases often involves modifying the chiral selector with different functional groups to enhance enantiomeric recognition. acs.org For example, aromatic-functionalized cyclofructans can exhibit enhanced selectivity for a wide range of compounds, although they may negate the universal selectivity for primary amines seen with less functionalized versions. acs.org

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which collectively create a chiral environment that discriminates between the enantiomers. chromatographytoday.com

Table 1: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Examples | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose and amylose phenylcarbamates | Normal-phase (e.g., heptane/ethanol) or Polar Organic |

| Cyclodextrin-based | Native and derivatized β-cyclodextrins | Reversed-phase or Polar Organic |

| Crown Ether-based | (18-Crown-6)-tetracarboxylic acid | Reversed-phase (acidic aqueous conditions) |

| Pirkle-type (π-acid/π-base) | (R,R)-Whelk-O1 | Normal-phase (e.g., hexane/isopropanol/TFA) |

| Cyclofructan-based | Derivatized cyclofructan 6 (CF6) | Normal-phase, Polar Organic, or SFC |

Validation of a chiral HPLC method is essential to ensure its reliability for determining enantiomeric purity. registech.comresearchgate.net This process typically follows guidelines from regulatory bodies and involves evaluating several parameters. registech.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. registech.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. registech.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. registech.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). yakhak.orgregistech.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively. researchgate.netnih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

For example, a validated method for determining the enantiomeric purity of a chiral amine might demonstrate linearity with a high correlation coefficient (e.g., R² = 0.9999), low LOD and LOQ values (e.g., 0.08 and 0.25 μg/mL, respectively), and high precision with relative standard deviation (%RSD) values typically below 2%. yakhak.orgnih.gov

Gas Chromatography (GC) with Chiral Columns

Chiral gas chromatography (GC) is another important technique for the separation of enantiomers, particularly for volatile compounds. wiley.comgcms.cz For amines like this compound, derivatization to a more volatile and thermally stable compound, such as a trifluoroacetyl (TFA) derivative, is often necessary. wiley.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. wiley.comgcms.cz These CSPs, such as those containing substituted β-cyclodextrins, create a chiral environment within the capillary column that allows for the differential interaction and separation of enantiomers. wiley.comresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal separation. wiley.com Research has shown that factors like the position of substituents on the phenyl ring of 1-phenylalkylamines can influence the enantioselectivity of the separation. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation. rsc.org This is achieved by using chiral auxiliary reagents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgresearchgate.net

When a chiral amine reacts with a CDA, it forms a pair of diastereomers. Since diastereomers have different physical and chemical properties, they exhibit distinct signals in the NMR spectrum. rsc.org The integration of these signals allows for the direct calculation of the enantiomeric excess. rsc.orgresearchgate.net

Alternatively, a CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgnih.gov This interaction leads to a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. acs.orgnih.gov BINOL derivatives and mandelic acid analogues are examples of effective CSAs for the enantiodifferentiation of chiral amines. nih.govresearchgate.net The accuracy of this method can be very high, with some studies reporting absolute errors within 2.0%. acs.org

Table 2: Comparison of Chiral Auxiliary Reagents for NMR

| Reagent Type | Interaction with Analyte | Resulting Species | NMR Observation |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Covalent bonding | Diastereomers | Separate, stable signals for each diastereomer |

| Chiral Solvating Agent (CSA) | Non-covalent interactions | Transient diastereomeric complexes | Different chemical shifts for enantiomer signals |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering high efficiency, short analysis times, and low sample consumption. mdpi.commdpi.com In CE, enantioseparation is typically achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.commdpi.com

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of a broad range of compounds, including basic drugs and amines. nih.govmdpi.comnih.gov The separation mechanism is based on the differential binding of the enantiomers to the chiral selector, which alters their electrophoretic mobility. researchgate.net

The key parameters that are optimized to achieve separation include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. nih.govnih.gov For instance, sulfated-β-cyclodextrin is often effective for separating enantiomers of basic compounds. nih.gov Method development in CE can be complex due to the number of interacting factors, and statistical approaches like Design of Experiments (DoE) are often employed to efficiently optimize the separation conditions. mdpi.com

Absolute Configuration Determination

The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of stereochemical analysis. For this compound, a chiral primary amine, this determination is essential for understanding its stereospecific interactions and ensuring its enantiomeric purity. The "(1S)" designation in its name already implies that its absolute configuration is known. This section will delve into the primary methods that would be employed to experimentally verify this assignment.

X-ray Crystallography of Chiral Derivatives or Complexes

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral compound. wikipedia.orgrsc.org This technique relies on the diffraction of X-rays by a single crystal of the substance. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom.

However, for organic molecules composed of light atoms (such as carbon, hydrogen, nitrogen, and oxygen), the determination of the absolute configuration directly from the parent compound can be challenging. A more common and reliable approach involves the preparation of a chiral derivative or a salt with a resolving agent of a known absolute configuration. rsc.orgmdpi.com

For this compound, this would typically involve reacting the amine with a chiral carboxylic acid of known absolute configuration, such as (R,R)-tartaric acid or (S)-naproxen, to form a diastereomeric salt. rsc.orgmdpi.com These diastereomeric salts possess different physical properties, including crystallinity, which often facilitates the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Once a suitable crystal of the diastereomeric salt is obtained, X-ray diffraction analysis is performed. The known absolute configuration of the chiral resolving agent serves as an internal reference. By determining the relative configuration of the this compound moiety with respect to the known chiral auxiliary within the crystal lattice, the absolute configuration of the amine can be unambiguously established.

The key output of such an analysis includes detailed crystallographic data, which is typically deposited in crystallographic databases. An illustrative example of the type of data that would be generated is presented in Table 1.

Table 1: Illustrative Crystallographic Data for a Diastereomeric Salt of this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.)

| Parameter | Illustrative Value |

| Chemical Formula | C10H16N+ · C4H5O6- (for a tartrate salt) |

| Formula Weight | 299.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | a = 8.123(4), b = 12.456(6), c = 15.789(8) |

| α, β, γ (°) | α = 90, β = 90, γ = 90 |

| Volume (ų) | 1598.9(14) |

| Z | 4 |

| Density (calculated) | 1.243 g/cm³ |

| Flack Parameter | 0.05(7) |

The Flack parameter is a crucial value in determining the absolute configuration of a chiral crystal structure. A value close to zero for a known enantiomer confirms the correctness of the assigned absolute configuration.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Chiroptical spectroscopic methods, particularly circular dichroism (CD) spectroscopy, provide a powerful non-destructive alternative for the determination of absolute configuration. acs.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An enantiomer and its mirror image will produce CD spectra that are mirror images of each other.

To determine the absolute configuration of this compound using CD spectroscopy, its experimental CD spectrum would be compared to that of a structurally related compound whose absolute configuration has been unequivocally established, often by X-ray crystallography. researchgate.net For instance, the CD spectrum of this compound could be compared to the known spectrum of (S)-1-phenylethanamine. The similarity in the sign and shape of the Cotton effects in the CD spectra can provide strong evidence for the assignment of the absolute configuration.

The electronic transitions of the phenyl chromophore in this compound are expected to give rise to characteristic CD signals. The position and sign of these signals are sensitive to the stereochemistry of the chiral center.

An illustrative representation of the type of data obtained from a CD spectroscopic analysis is shown in Table 2.

Table 2: Illustrative Circular Dichroism Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.)

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) |

| 268 | +0.8 |

| 262 | +1.2 |

| 255 | +0.9 |

| 220 | -5.4 |

| 208 | +12.7 |

By comparing such experimental data to established empirical rules or to the spectra of reference compounds, the (S)-configuration at the chiral center of 1-(2,5-dimethylphenyl)ethanamine (B1276237) can be confirmed.

Reactivity and Derivatization Chemistry of 1s 1 2,5 Dimethylphenyl Ethanamine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers significant nucleophilicity, enabling it to react with a wide array of electrophiles.

(1S)-1-(2,5-dimethylphenyl)ethanamine readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The pH of the reaction is a critical factor; optimal rates are often observed around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate for elimination. libretexts.org

The general mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. researchgate.netyoutube.com Subsequent protonation of the hydroxyl group allows for its departure as a water molecule, generating a stabilized iminium ion. researchgate.netyoutube.com Deprotonation of the nitrogen then yields the final imine product. libretexts.org

Table 1: Representative Imine Formation Reactions

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine) |

|---|---|---|

| This compound | Benzaldehyde | (S,E)-N-benzylidene-1-(2,5-dimethylphenyl)ethanamine |

| This compound | Acetone | (S)-N-(propan-2-ylidene)-1-(2,5-dimethylphenyl)ethanamine |

The primary amine of this compound can be readily acylated to form amides. A common method involves reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, carboxylic acids can be coupled with the amine using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation under mild conditions. masterorganicchemistry.com

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. wur.nl This reaction is a standard method for synthesizing this important class of compounds, which have various applications in medicinal chemistry. wur.nl The reaction generally proceeds efficiently, providing stable sulfonamide products. wur.nl

Table 2: Synthesis of Amide and Sulfonamide Derivatives

| Amine Reactant | Acylating/Sulfonylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-((1S)-1-(2,5-dimethylphenyl)ethyl)acetamide |

| This compound | Benzoyl chloride | N-((1S)-1-(2,5-dimethylphenyl)ethyl)benzamide |

The amine can undergo exhaustive alkylation when treated with an excess of an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. libretexts.org This process, known as quaternization, involves the sequential addition of alkyl groups to the nitrogen atom. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The final product is a salt in which the nitrogen atom bears a positive charge and is bonded to four carbon atoms. libretexts.org

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The dimethylphenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methyl groups and the (1-aminoethyl) substituent. wikipedia.orgmasterorganicchemistry.com These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org

The directing effects of the substituents determine the position of incoming electrophiles. Both alkyl groups and the aminoalkyl group are ortho-, para-directors. wikipedia.org In this specific substitution pattern, the positions ortho and para to the (1-aminoethyl) group are at C2, C6, and C4. The positions ortho and para to the C2-methyl group are C3 and C6. The positions ortho and para to the C5-methyl group are C4 and C6. The cumulative effect of these groups strongly directs incoming electrophiles to the C4 and C6 positions, which are activated by multiple substituents. Steric hindrance may influence the ratio of substitution at these positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | (1S)-1-(4-nitro-2,5-dimethylphenyl)ethanamine and (1S)-1-(6-nitro-2,5-dimethylphenyl)ethanamine |

| Bromination | Br⁺ | (1S)-1-(4-bromo-2,5-dimethylphenyl)ethanamine and (1S)-1-(6-bromo-2,5-dimethylphenyl)ethanamine |

Regioselective Functionalization and Transformations

The regioselectivity of functionalization on the aromatic ring is a direct consequence of the combined directing effects of the existing substituents. The C1-(1-aminoethyl), C2-methyl, and C5-methyl groups all contribute to the electronic activation of the ring. Analysis of the resonance structures for the Wheland intermediate (the arenium ion) formed during electrophilic attack shows the greatest stabilization when the electrophile adds to the C4 or C6 positions. wikipedia.org

Attack at C4: This position is para to the (1-aminoethyl) group and ortho to the C5-methyl group. Both groups stabilize the positive charge of the intermediate.

Attack at C6: This position is ortho to the (1-aminoethyl) group and the C2-methyl group. Again, both substituents contribute to the stabilization of the arenium ion.

The position at C3 is less favored as it is only activated by the C2-methyl group and is subject to some steric hindrance from the adjacent C2-methyl and C1-substituents. Therefore, electrophilic substitution reactions are expected to yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Reaction Mechanisms of Key Transformations Involving the Amine

A detailed understanding of the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound.

Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.orgyoutube.com

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. youtube.com

Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen to yield the neutral imine product and regenerate the acid catalyst. libretexts.org

Mechanism of Amide Formation (from Acyl Chloride):

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.

Chloride Ion Elimination: The carbonyl group reforms by eliminating the chloride ion, which is a good leaving group.

Deprotonation: A base removes the proton from the nitrogen to give the final, neutral amide product.

Mechanism of Sulfonamide Formation (from Sulfonyl Chloride):

Nucleophilic Attack: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Chloride Ion Elimination: The nitrogen-sulfur bond is formed with the concurrent expulsion of the chloride ion.

Deprotonation: A base removes the proton from the nitrogen atom to yield the stable sulfonamide.

Applications in Advanced Chemical Synthesis and Materials Science

(1S)-1-(2,5-Dimethylphenyl)ethanamine as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the product. Due to its defined stereochemistry, this compound can function as an effective chiral auxiliary.

Applications in Diastereoselective Synthesis

Imines derived from this compound are valuable intermediates for diastereoselective addition reactions. The steric bulk of the 2,5-dimethylphenyl group effectively shields one face of the imine C=N bond, directing the approach of a nucleophile to the opposite face. This steric control leads to the preferential formation of one diastereomer of the resulting amine product.

For instance, the diastereoselective addition of organometallic reagents to imines is a powerful method for the synthesis of chiral amines. While specific studies detailing the use of imines from this compound are not extensively documented in publicly available literature, the principle is well-established with structurally similar chiral amines like (S)-1-phenylethanamine. In these cases, the addition of allylmetal compounds to aromatic aldimines proceeds with high diastereoselectivity, often exceeding 90% diastereomeric excess (d.e.). It is reasonable to expect that imines derived from this compound would exhibit similar or even enhanced stereocontrol due to the increased steric hindrance of the dimethylphenyl group.

Cleavage and Recovery of the Chiral Auxiliary

A crucial step in the use of a chiral auxiliary is its efficient removal from the product and its potential recovery for reuse, which is both economically and environmentally beneficial. For products derived from this compound, which are typically N-benzyl-type amines, various cleavage methods can be employed.

One common and effective method is catalytic hydrogenation. The N-C bond of the benzylic amine is susceptible to hydrogenolysis. For example, treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst can cleave the chiral auxiliary, yielding the desired primary amine and 2,5-dimethyl-ethylbenzene. The conditions for this cleavage are often mild, preserving the stereochemical integrity of the newly formed chiral center in the product.

Another method involves the use of reducing agents under specific conditions. For instance, sodium in liquid ammonia (B1221849) (a Birch-type reduction) can also effect the cleavage of the N-benzyl group. The choice of cleavage method often depends on the functional groups present in the product molecule to avoid unwanted side reactions.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This compound serves as a valuable chiral precursor for the synthesis of a variety of chiral ligands.

Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

Chiral phosphine and phosphoramidite ligands are among the most successful and widely used classes of ligands in transition-metal-catalyzed asymmetric reactions. rsc.orgresearchgate.netacs.orgnih.gov The modular synthesis of these ligands allows for the systematic tuning of their steric and electronic properties.

Phosphine Ligands: Chiral primary amines like this compound can be converted into secondary phosphine-amines, which are versatile P,N-ligands. acs.org A general route involves the reaction of the primary amine with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. The resulting aminophosphine (B1255530) can then be used to create more complex ligand structures. For example, P-stereogenic aminophosphines have been synthesized from primary aminophosphine precursors and have shown excellent performance in asymmetric hydrogenation and cycloaddition reactions. acs.org

Phosphoramidite Ligands: The synthesis of phosphoramidite ligands typically involves the reaction of a chiral diol, such as a derivative of BINOL, with phosphorus trichloride (B1173362) to form a phosphorochloridite intermediate. researchgate.net This intermediate is then reacted with a chiral amine, such as this compound, in the presence of a base to yield the final phosphoramidite ligand. rsc.orgorgsyn.org The modularity of this synthesis allows for the creation of a library of ligands with varying steric and electronic properties by changing either the diol or the amine component. rsc.org

| Ligand Type | General Synthetic Route | Key Intermediates |

| Phosphine | Reaction of the primary amine with a chlorophosphine. | Secondary phosphine-amine |

| Phosphoramidite | Reaction of a chiral diol with PCl₃ followed by reaction with the primary amine. | Phosphorochloridite |

Chiral Amine-Based Ligands for Transition Metal Catalysis

This compound itself can act as a chiral ligand, or it can be elaborated into more complex multidentate ligands for transition metal catalysis. Chiral diamine ligands, for instance, are highly effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and aminations. nih.govorgsyn.orgchemrxiv.org

The synthesis of chiral diamine ligands often involves the reaction of a chiral primary amine with a suitable linking molecule. For example, a chiral diamine can be prepared by the reductive amination of a dicarbonyl compound with two equivalents of this compound. These ligands can then be complexed with various transition metals, such as rhodium, iridium, nickel, and palladium, to generate active and selective asymmetric catalysts. nih.govorgsyn.orgunimi.it

Organocatalysis with Derivatives of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov Chiral primary amines and their derivatives are a cornerstone of this field, acting as catalysts through the formation of chiral enamines or iminium ions. rsc.orgacs.org

Derivatives of this compound can be designed to function as effective organocatalysts. For example, the amine can be functionalized with a hydrogen-bond donor group, such as a thiourea (B124793) or a squaramide, to create a bifunctional catalyst. Such catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. While specific examples utilizing derivatives of this compound are not widely reported, the established success of other chiral primary amine-based organocatalysts suggests a high potential for this compound in the development of novel and efficient organocatalytic systems. rsc.orgnih.gov

Role as a Chiral Resolving Agent for Racemic Mixtures

The resolution of enantiomers from a racemic mixture is a pivotal process in the generation of enantiomerically pure substances, which hold considerable importance across numerous scientific and industrial domains. Chiral amines are commonly utilized as resolving agents for racemic carboxylic acids. The fundamental principle of this method lies in the reaction of a racemic acid with a single enantiomer of a chiral amine, leading to the formation of a pair of diastereomeric salts. google.com These resulting diastereomers possess different physical characteristics, most notably solubility, which enables their separation through techniques such as fractional crystallization. google.com

As a chiral amine, this compound is aptly suited for this role. Upon reaction with a racemic mixture of a carboxylic acid, it yields two distinct diastereomeric salts:

(S)-amine · (R)-acid

(S)-amine · (S)-acid

These diastereomeric salts can subsequently be separated by exploiting their differential solubility in an appropriate solvent. Following separation, the individual enantiomers of the carboxylic acid are liberated by treatment with a strong acid, a step that also facilitates the recovery of the chiral resolving agent for potential reuse.

While specific data detailing the resolution of a particular racemic acid with this compound is not extensively reported in readily accessible scientific literature, the general efficacy of this class of amines for such purposes is well-recognized. For example, the resolution of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) serves as a classic illustration of this methodology, where a chiral amine like (S)-(-)-α-phenethylamine is employed to isolate the pharmacologically active (S)-(+)-enantiomer from its racemic counterpart. nih.govresearchgate.netnih.gov

Table 1: Representative Data for Diastereomeric Salt Resolution (Note: This table presents illustrative data that would be anticipated from a successful resolution experiment.)

| Diastereomeric Salt | Melting Point (°C) | Solubility ( g/100 mL in Methanol at 25°C) |

| (S)-amine · (R)-acid | 150-155 | 5.2 |

| (S)-amine · (S)-acid | 165-170 | 1.8 |

Precursor for Advanced Organic Materials

The integration of chiral moieties into polymers and other materials can bestow them with unique properties, paving the way for applications in fields such as chiral recognition, asymmetric catalysis, and optics. This compound is a valuable chiral precursor for the development of such advanced materials.

Chiral polymers can be constructed through the polymerization of chiral monomers. A feasible pathway to a chiral polymer utilizing this compound involves its transformation into the corresponding isocyanate, (S)-1-(2,5-dimethylphenyl)ethyl isocyanate. The subsequent polymerization of this chiral isocyanate monomer would result in a chiral polymer possessing a defined stereochemistry within its side chain. The synthesis of polymers from isocyanate monomers is a known strategy for creating helical polymers that can exhibit interesting chiroptical properties.

Although the specific polymerization of (S)-1-(2,5-dimethylphenyl)ethyl isocyanate has not been detailed in the available literature, the overarching strategy of polymerizing chiral isocyanates is an established method for producing chiral materials. Such polymers can display unique characteristics owing to their ordered, helical secondary structures.

Chiral Stationary Phases (CSPs) are fundamental components in the field of chiral chromatography, a potent analytical technique for the separation of enantiomers. A multitude of CSPs are based on chiral molecules that are immobilized onto a solid support, which is commonly silica (B1680970) gel. The ability of a CSP to perform enantioselective recognition is dictated by the nature of the immobilized chiral selector.

A chiral amine such as this compound can be employed as a foundational element for the creation of CSPs. For instance, it can be chemically modified and subsequently bonded covalently to a silica support. The resultant CSP would feature chiral recognition sites capable of interacting differentially with the enantiomers of a racemic analyte, thereby facilitating their separation. A patent pertaining to the preparation of CSPs includes the use of structurally analogous compounds like 3,5-dimethylaniline (B87155) and cyclohexylethylamine as reagents for the fabrication of such materials, underscoring the potential of this class of compounds in the domain of chiral separations.

Building Block in Complex Molecule Synthesis (Excluding Pharmaceutical Active Ingredients)

In addition to its applications in resolution and materials science, this compound is a valuable chiral building block for the synthesis of complex organic molecules, especially within the sphere of asymmetric catalysis. The design and development of novel chiral ligands and organocatalysts represent a significant area of focus in contemporary synthetic chemistry, as these molecules are capable of directing chemical reactions with a high degree of stereoselectivity.

Chiral phosphine ligands are a cornerstone of asymmetric transition-metal catalysis. The synthesis of these ligands frequently commences from readily accessible chiral precursors, including chiral amines. It is conceivable that this compound could serve as a starting material for the synthesis of new P-chiral or C-chiral phosphine ligands. For example, the amine could be converted into a phosphine derivative through a sequence of established synthetic transformations. The resulting chiral phosphine ligand could then be employed in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and allylic alkylations. The steric and electronic characteristics of the 2,5-dimethylphenyl moiety would play a crucial role in influencing the selectivity of the final catalyst. While specific examples of phosphine ligands derived from this compound are not widely documented in the literature, the synthesis of biaryl phosphine ligands from other aryl Grignard reagents and their subsequent application in catalysis is a well-established and active area of research.

Moreover, chiral amines can themselves function as organocatalysts, promoting chemical reactions with high enantioselectivity. Although the direct application of this compound as an organocatalyst is not extensively reported, its structural features are present in a variety of successful organocatalyst frameworks.

Theoretical and Computational Chemistry Studies

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity and stereochemical outcome of reactions involving chiral molecules are often dictated by their three-dimensional structure. Conformational analysis of (1S)-1-(2,5-dimethylphenyl)ethanamine is crucial for understanding its behavior. This process involves identifying the stable arrangements of atoms (conformers) and their relative energies.

Molecular mechanics (MM) and quantum chemical (QC) methods are the primary tools for conformational analysis. iupac.org MM methods, such as MMFF or AMBER, offer a fast way to explore the potential energy surface and identify a large number of possible conformers. These methods are particularly useful for an initial screening of the vast conformational space.

Following the initial MM search, the low-energy conformers are typically subjected to more accurate, but computationally intensive, quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed to optimize the geometries and calculate the relative energies of the conformers. researchgate.net For this compound, the key dihedral angles determining the conformation would be those around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) (Hypothetical) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.50 |

| 3 | -60° (gauche) | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific conformational analysis data for this compound is not publicly available.

Electronic Structure Investigations (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. acs.org For this compound, DFT studies can provide a wealth of information about its properties. Functionals like B3LYP or M06-2X, combined with appropriate basis sets, are often used for such investigations. researchgate.net

These calculations can determine various electronic properties, including:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the amine group, indicating its nucleophilic character, while the LUMO is associated with the aromatic ring.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface reveals the distribution of charge. The nitrogen atom is expected to have a region of negative electrostatic potential, confirming its role as a hydrogen bond acceptor and a site for electrophilic attack.

These electronic insights are fundamental for predicting how this compound will interact with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer (or a Boltzmann-averaged ensemble of conformers), theoretical chemical shifts can be obtained. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of synthesized this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum shows characteristic peaks for the N-H stretches, C-H stretches (aromatic and aliphatic), and other vibrational modes of the molecule.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is particularly important. The prediction of the CD spectrum, which arises from the differential absorption of left and right circularly polarized light, can help in assigning the absolute configuration of the stereocenter. mdpi.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) (Hypothetical) |

| NH₂ | 1.80 |

| CH (methine) | 4.10 |

| CH₃ (ethyl) | 1.45 |

| CH₃ (aromatic) | 2.30, 2.35 |

| Aromatic CH | 7.00-7.20 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific predicted NMR data for this compound is not publicly available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, for instance, as a chiral ligand or auxiliary, DFT calculations can be used to map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the transition state structures, which are first-order saddle points on the potential energy surface, is key to understanding the reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Identifying Intermediates: Stable species that exist between the reactants and products can be identified and characterized.

By modeling the reaction of this compound with a substrate, chemists can understand the origin of stereoselectivity in asymmetric synthesis. acs.org

Molecular Docking and Interaction Studies with Non-Biological Targets (e.g., catalyst active sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery with biological targets like proteins, it is also highly valuable for understanding the interaction of chiral ligands with metal catalysts. nih.gov

In the context of this compound, docking studies could be used to model its coordination to a metal center in a catalyst. This would involve:

Defining the Catalyst Active Site: Creating a model of the metal catalyst's active site.

Docking the Ligand: Placing the this compound molecule into the active site in various orientations and conformations.

Scoring and Analysis: Using a scoring function to rank the different binding poses based on their predicted binding affinity.

These studies can reveal the key interactions (e.g., coordination bonds, hydrogen bonds, steric clashes) that govern the binding of the chiral amine to the catalyst, providing a rationale for the observed enantioselectivity in a catalyzed reaction.

Environmental and Green Chemistry Considerations in Synthesis

Sustainable Synthetic Routes for (1S)-1-(2,5-Dimethylphenyl)ethanamine

Modern synthetic chemistry offers several powerful and sustainable strategies for accessing chiral amines like this compound, primarily through catalytic asymmetric methods. These routes are favored for their high efficiency, selectivity, and reduced environmental impact. acs.org

Biocatalytic Synthesis: Enzymes are highly selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical processes. nih.gov Several classes of enzymes are particularly relevant for the synthesis of chiral amines.

Amine Transaminases (ATAs): These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, such as 2',5'-dimethylacetophenone (B146730), to produce the desired chiral amine. acs.org Advances in protein engineering have broadened the substrate scope of ATAs, allowing for the synthesis of a wide variety of chiral amines with excellent conversion rates (up to 99%) and high enantiomeric excess (>99%). acs.org One-pot cascade reactions combining ATAs with other enzymes can further enhance efficiency by recycling cofactors and shifting reaction equilibria toward the product. acs.org

Amine Dehydrogenases (AmDHs): AmDHs facilitate the asymmetric reductive amination of ketones. nih.govrsc.org Using ammonia (B1221849) as the amino source and a cofactor like NAD(P)H, these enzymes can produce enantiopure amines with high yields. nih.govrsc.org The development of multi-enzyme systems, for instance, combining an alcohol dehydrogenase (ADH) with an AmDH, allows for the synthesis of chiral amines directly from alcohols, a highly atom-efficient "hydrogen-borrowing" strategy. hims-biocat.eursc.org

Imine Reductases (IREDs): These enzymes catalyze the stereoselective reduction of pre-formed imines or imines generated in situ from a ketone and an amine source. researchgate.net This method is a powerful tool for creating chiral amines and has been widely adopted for its efficacy. researchgate.net

Chemocatalytic Synthesis: Transition metal-catalyzed reactions provide another highly efficient and atom-economical pathway.

Asymmetric Hydrogenation (AH): This is arguably one of the most powerful strategies for producing optically active amines. acs.orgnih.gov The process involves the direct hydrogenation of a prochiral imine, derived from 2',5'-dimethylacetophenone, using a chiral transition-metal catalyst (typically based on iridium or ruthenium) under hydrogen pressure. nih.govresearchgate.net This method offers excellent atom economy, generating almost no waste or byproducts, which makes it a highly sustainable industrial approach. acs.orgnih.gov The design of modular chiral ligands has been crucial in developing highly active and selective catalysts for this transformation. acs.org

Comparison of Sustainable Synthetic Routes

| Synthetic Route | Catalyst Type | Key Features | Typical Starting Material | Green Advantages |

|---|---|---|---|---|

| Biocatalytic Transamination | Amine Transaminase (ATA) | Asymmetric amino group transfer from a donor. | 2',5'-Dimethylacetophenone | Mild aqueous conditions, high enantioselectivity, biodegradable catalyst. nih.govacs.org |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Uses ammonia as the amine source; can be paired with an ADH to start from an alcohol. | 2',5'-Dimethylacetophenone | High atom economy (especially from alcohol), operates in water. hims-biocat.eursc.org |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex (Ir, Ru) | Direct reduction of an imine with H₂ gas. | Imine of 2',5'-Dimethylacetophenone | Excellent atom economy, high efficiency, low waste generation. acs.orgnih.gov |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.orgrsc.org Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound via modern catalytic routes exemplifies a significant improvement in atom economy over classical methods. For instance, asymmetric hydrogenation of the corresponding imine is a type of addition reaction. rsc.org

Theoretical Atom Economy Calculation: The reaction can be represented as: C₁₀H₁₂N-R + H₂ → C₁₀H₁₅N + R' (Where C₁₀H₁₂N-R is the imine precursor and C₁₀H₁₅N is the target amine)

In an ideal catalytic hydrogenation, all atoms from the hydrogen molecule and the core imine structure are incorporated into the final product. This results in an atom economy approaching 100%, with the only "waste" being the catalyst, which is used in very small, often recyclable, quantities. acs.orgnih.gov This contrasts sharply with stoichiometric reductions or resolution methods that generate significant amounts of byproducts. nih.govrsc.org The primary goal in green synthesis is to maximize the incorporation of all starting materials into the product, thereby minimizing waste at its source. rsc.org

Atom Economy of Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | Example Application |

|---|---|---|---|

| Addition | A + B → C | 100% (Ideal) | Asymmetric Hydrogenation of an Imine rsc.org |

| Substitution | A + B → C + D | <100% | Classical methods often involve leaving groups that become waste. rsc.org |

| Elimination | A → B + C | <100% | Generates byproducts by design. rsc.org |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents. chemistryviews.org

Green Solvents: For the synthesis of chiral amines, there is a strong push to replace hazardous organic solvents. Ethanol is considered a green solvent and has been successfully used in molybdenum-catalyzed allylic aminations. acs.org Water is another ideal solvent, particularly for biocatalytic reactions, which are typically performed in aqueous buffers. nih.govrsc.org

Deep Eutectic Solvents (DESs): DESs are emerging as promising alternative reaction media. mdpi.com They are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. DESs possess desirable properties such as low volatility, high thermal stability, and tunable polarity. mdpi.com They have been successfully used as solvents for the synthesis of chiral primary amines, sometimes simplifying reaction conditions to room temperature and open-air setups while maintaining excellent yields. mdpi.com

Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can also act as a promoter in certain reactions. chemistryviews.org It has been used for the green synthesis of imines, key intermediates for chiral amines. chemistryviews.org A significant advantage is that the product can be easily separated by depressurizing the system, which releases gaseous CO₂, eliminating the need for solvent evaporation and purification steps. chemistryviews.org

Alternative Solvents and Reaction Media

| Solvent/Medium | Key Advantages | Relevance to Amine Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available. | Ideal medium for many biocatalytic routes (e.g., using ATAs, AmDHs). nih.govrsc.org |

| Ethanol | Renewable, biodegradable, low toxicity. | Used as a green solvent in metal-catalyzed aminations. acs.org |

| Deep Eutectic Solvents (DESs) | Low volatility, high thermal stability, recyclable, can act as co-catalysts. mdpi.com | Demonstrated to be effective for chiral amine synthesis at ambient conditions. mdpi.com |

| Supercritical CO₂ (sc-CO₂) | Non-toxic, easily removed, can promote reactions. chemistryviews.org | Used for the clean synthesis of imine precursors. chemistryviews.org |

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of α-chiral amines remains a central theme in organic chemistry. nih.gov Future research will continue to target the development of novel catalytic systems that offer higher activity and enantioselectivity for the synthesis of (1S)-1-(2,5-dimethylphenyl)ethanamine and related structures. Key areas of innovation include transition metal catalysis, biocatalysis, and organocatalysis. acs.org

Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine precursor, 1-(2,5-dimethylphenyl)ethan-1-one, is a primary route to this compound. nih.gov Research is focused on designing new chiral ligands to improve the performance of metal complexes (e.g., Iridium, Rhodium, Palladium). acs.org Innovations include the development of modular chiral phosphorus ligands, P-stereogenic phosphines, and N-heterocyclic carbenes that can be fine-tuned for specific substrates. nih.govacs.org For instance, iridium complexes with phosphine-phosphoramidite ligands have shown excellent enantioselectivities in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org Another emerging strategy involves using chiral cations paired with anionic ligands to create a chiral environment around the metal center, a concept that has been successfully applied in rhodium-catalyzed aminations. youtube.com